molecular formula C17H23N3O6S B1212566 Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)- CAS No. 6803-17-4

Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)-

Cat. No.: B1212566
CAS No.: 6803-17-4
M. Wt: 397.4 g/mol
InChI Key: XYJWEQWNNKNSFU-STQMWFEESA-N
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Description

S-Benzyl-Glutathione is a small molecule belonging to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds. S-Benzyl-Glutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. It acts as a competitive inhibitor of glutathionase and undergoes conversion by rat kidney microsomes into its cysteine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzyl-Glutathione typically involves the conjugation of benzyl groups to the thiol group of glutathione. This can be achieved through various organic synthesis techniques, including the use of protecting groups to ensure selective reactions at the desired sites. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of S-Benzyl-Glutathione may involve large-scale organic synthesis techniques, including the use of automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

S-Benzyl-Glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of S-Benzyl-Glutathione, such as S-lactoylglutathione and other cysteine derivatives. These products are often studied for their biological and chemical properties .

Scientific Research Applications

S-Benzyl-Glutathione has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the metabolic degradation of glutathione and its derivatives.

    Biology: Investigated for its role in cellular processes, including the regulation of oxidative stress and detoxification.

    Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of glutathionase, which may have implications in treating diseases related to oxidative stress.

    Industry: Utilized in the development of new drugs and therapeutic agents due to its unique chemical properties .

Mechanism of Action

S-Benzyl-Glutathione exerts its effects primarily through its interaction with glutathionase, acting as a competitive inhibitor. This inhibition affects the metabolic degradation of glutathione, leading to changes in cellular redox states and the regulation of various cellular processes. The molecular targets and pathways involved include the regulation of TNF-induced transcriptional activity of NF-kappa-B and the conversion of hemimercaptal to S-lactoylglutathione .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Benzyl-Glutathione is unique due to its benzyl group, which imparts distinct chemical properties and biological activities. Its role as a competitive inhibitor of glutathionase sets it apart from other glutathione derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

6803-17-4

Molecular Formula

C17H23N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H23N3O6S/c18-12(17(25)26)6-7-14(21)20-13(16(24)19-8-15(22)23)10-27-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10,18H2,(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t12-,13-/m0/s1

InChI Key

XYJWEQWNNKNSFU-STQMWFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

S-benzylglutathione

Origin of Product

United States

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